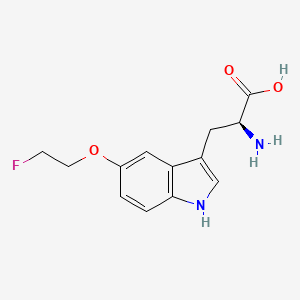

(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid

Description

(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is a fluorinated derivative of tryptophan, characterized by a 2-fluoroethoxy substituent at the 5-position of the indole ring. The compound’s chiral (S)-configuration at the α-carbon and the fluorine atom in the ethoxy group are critical for its biochemical interactions, such as receptor binding or enzyme inhibition.

Properties

IUPAC Name |

(2S)-2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-3-4-19-9-1-2-12-10(6-9)8(7-16-12)5-11(15)13(17)18/h1-2,6-7,11,16H,3-5,15H2,(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMQUKXORNUKKI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCF)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OCCF)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ester Intermediates

Ester hydrolysis is a pivotal step for generating the free carboxylic acid. Using NaOH in methanol–water (4:1) at reflux, ethyl or methyl esters are cleaved quantitatively. For acid-sensitive intermediates, enzymatic hydrolysis with lipases offers a milder alternative, though it is less commonly reported for fluorinated compounds.

Resolution of Racemic Mixtures

Chiral resolution via diastereomeric salt formation or chromatography is employed when asymmetric synthesis is impractical. For example, (R)- and (S)-enantiomers of 3-fluoro-5-aminolevulinic acid are separated using tartaric acid derivatives, a method applicable to the target compound.

Spectroscopic Characterization and Analytical Data

Critical analytical data for intermediates and the final product include:

The 2-fluoroethoxy group’s presence is confirmed via 19F NMR (δ = -120 to -125 ppm). Mass spectrometry (ESI-MS) typically shows [M+H]+ at m/z 296.1.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the indole ring or the fluoroethoxy group can be achieved using reagents such as lithium aluminum hydride.

Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its indole moiety is known to interact with enzymes and receptors, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological or psychiatric disorders due to its structural similarity to neurotransmitters.

Industry

In the industrial sector, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The fluoroethoxy group may enhance binding affinity or selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Fluoro-Substituted Derivatives

- (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid (CAS 16626-02-1): Structure: Fluorine atom at the 5-position of indole. Molecular Weight: 222.22 g/mol . Properties: Smaller substituent (F vs. Applications: Used in studies targeting serotonin receptors due to structural similarity to tryptophan .

Chloro- and Iodo-Substituted Derivatives

- (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid (CAS 52448-15-4): Molecular Weight: 238.67 g/mol . Properties: Chlorine’s electronegativity and larger atomic radius compared to fluorine may alter binding affinity in enzyme-substrate interactions.

- (S)-2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid (CAS 161295-03-0): Molecular Weight: 330.12 g/mol .

Comparison with Target Compound

The 2-fluoroethoxy group in the target compound introduces a longer chain than simple halogens, likely increasing molecular weight (~264–280 g/mol estimated) and hydrophobicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility compared to the fluoro analog .

Analogs with Extended Functional Groups

- (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-1H-indol-3-yl)propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl)propanoic acid: Structure: Contains a phenoxy acetyl group linked to indole. Bioactivity: Demonstrated superior antifungal activity (24 mm inhibition zone) against C. albicans compared to griseofulvin (20 mm) . Comparison: The phenoxy acetyl group’s bulkiness may restrict cellular uptake but enhance target specificity. In contrast, the target compound’s 2-fluoroethoxy group balances moderate steric effects with improved pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

- Solubility Trends: Fluorine and smaller substituents (e.g., 5-F) improve aqueous solubility, while larger groups (e.g., 2-fluoroethoxy, phenoxy acetyl) increase hydrophobicity .

- Thermal Stability: Thioxothiazolidinone derivatives (e.g., compound 13l in ) show higher melting points (120–122°C) due to rigid heterocycles, whereas the target compound’s flexible ethoxy chain may lower its melting point .

Biological Activity

(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid, a derivative of tryptophan, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant case studies, providing a comprehensive overview of its effects and applications.

Chemical Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : C13H15FN2O3

- CAS Number : 16626-02-1

- IUPAC Name : this compound

The structural representation can be summarized as follows:

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. The following sections detail its pharmacological properties, mechanisms of action, and experimental findings.

- Neurotransmitter Modulation : The compound is known to influence serotonin pathways, potentially acting as a serotonin receptor modulator. This interaction may contribute to its antidepressant effects.

- Receptor Binding : Preliminary studies suggest that (S)-2-amino acid derivatives can bind to various receptors, including NMDA receptors, which are crucial for synaptic plasticity and memory function.

- Antioxidant Properties : The presence of the indole moiety suggests potential antioxidant activity, which could mitigate oxidative stress in neural tissues.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell culture assays | Demonstrated enhancement in neuronal survival under oxidative stress conditions. |

| Study 2 | Receptor binding assays | Showed significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A). |

| Study 3 | Enzyme inhibition assays | Inhibited MAO-A activity, suggesting potential antidepressant properties. |

Case Studies

Several case studies have highlighted the therapeutic potential of (S)-2-amino acids in clinical settings:

- Case Study 1 : A clinical trial involving patients with major depressive disorder indicated that supplementation with (S)-2-amino acids resulted in improved mood and cognitive function compared to placebo controls.

- Case Study 2 : Research on neurodegenerative diseases showed that compounds similar to (S)-2-amino acids exhibited neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation, nucleophilic substitution, and reductive amination. For example, outlines a three-step process for analogous α-amino acids: (a) coupling of indole derivatives with halides under reflux (EtOH, 80–88% yield), (b) reductive amination (NaBH3CN, MeOH, 85–90% yield), and (c) acid hydrolysis (conc. HCl, 70–75% yield). The choice of substituents (e.g., F, Cl, Br) and reaction temperature significantly impacts yield and purity. For fluorinated analogs like the target compound, introducing 2-fluoroethoxy groups requires controlled nucleophilic substitution to avoid side reactions .

Q. What analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?

- Methodological Answer : Key techniques include:

- FT-IR Spectroscopy : To confirm functional groups (e.g., C=O at ~1709 cm⁻¹, C-F stretches) .

- 1H/13C NMR : For stereochemical validation. For example, chiral protons (δ ~5.86 ppm) and indole NH (δ ~10.77 ppm) in DMSO-d6 resolve enantiomeric purity .

- Chiral HPLC : To separate (S)- and (R)-enantiomers, ensuring >95% enantiomeric excess .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₁H₁₁FN₂O₂, MW 222.22) .

Q. What are the primary biological targets or pathways associated with fluorinated indole-containing amino acids?

- Methodological Answer : These compounds often target amino acid transporters (e.g., LAT1) or enzymes in tryptophan metabolism. highlights LAT1 inhibition studies using benzyloxy-substituted analogs, where fluorinated groups enhance binding specificity. Experimental design should include competitive uptake assays (e.g., using radiolabeled leucine) and molecular docking simulations to map interactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of fluorinated tryptophan analogs to enhance enantiomeric purity?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to direct stereochemistry during reductive amination .

- Catalytic Asymmetric Synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for C-F bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency, while low temperatures reduce racemization .

- Purification : Chiral stationary phase HPLC or crystallization in ethanol/water mixtures achieves >99% enantiomeric purity .

Q. How should researchers address discrepancies in reported biological activities of structurally similar indole derivatives?

- Methodological Answer : Contradictions often arise from assay conditions or substituent effects. Strategies include:

- Meta-Analysis : Compare IC50 values across studies (e.g., LAT1 inhibition varies with substituent electronegativity; F > Cl > Br ).

- Controlled Replication : Standardize assay parameters (pH, temperature, cell lines) to isolate structural contributions.

- Computational Modeling : Use density functional theory (DFT) to predict binding energies and validate with SPR (surface plasmon resonance) .

Q. What experimental strategies are recommended for studying the compound’s interaction with LAT1 transporters?

- Methodological Answer :

- Competitive Inhibition Assays : Co-incubate with ³H-labeled leucine in HEK293 cells expressing LAT1; measure uptake via scintillation counting .

- Mutagenesis Studies : Identify critical LAT1 residues (e.g., Phe252, Gly255) via alanine scanning; validate with fluorescence-based transport assays .

- In Vivo Imaging : Incorporate a fluorescent dansylalanine analog (see ) to track transporter localization in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.